

# Application Note: High-Resolution Gas-Phase NMR of Fluoromethane-d3 ( )

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## Compound of Interest

Compound Name: Fluoromethane-d3

CAS No.: 558-21-4

Cat. No.: B1595808

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## Part 1: Executive Summary

This protocol details the experimental setup, sample preparation, and acquisition parameters for conducting gas-phase Nuclear Magnetic Resonance (NMR) spectroscopy using **Fluoromethane-d3 (**

**)**. Unlike liquid-state NMR, gas-phase experiments are governed by spin-rotation relaxation mechanisms and density-dependent chemical shifts.

serves as an exceptional probe for these studies due to its high symmetry, sensitive nucleus, and the ability to study isotope effects (

vs

) on shielding.

Key Applications:

- Intermolecular Force Quantification: Measuring density-dependent chemical shift virial coefficients.
- Relaxation Dynamics: Probing collision efficiencies and angular momentum correlation times.

- Reference Standards: Absolute shielding calibration for gas-phase studies.

## Part 2: Scientific Foundation & Mechanisms

### The Physics of Gas-Phase Relaxation

In liquid NMR, relaxation is typically dominated by dipole-dipole (DD) interactions modulated by molecular tumbling (Brownian motion). In the gas phase, the dominant mechanism for spin-active nuclei like

in small molecules is Spin-Rotation (SR) interaction.

- Mechanism: The coupling between the nuclear spin and the magnetic field generated by the rotating molecular charge distribution.
- Causality: As the molecule rotates freely between collisions, the local magnetic field fluctuates. Collisions interrupt this rotation.
- Pressure Dependence (Counter-Intuitive):
  - Low Pressure: Fewer collisions
    - Longer angular momentum correlation time ( )
    - More efficient relaxation
    - Shorter
    - (and broader lines).
  - High Pressure: Frequent collisions
    - Shorter
    - Less efficient relaxation
    - Longer
    - (and sharper lines).

## Chemical Shift Density Dependence

The observed chemical shift (

) in the gas phase is linearly dependent on density (

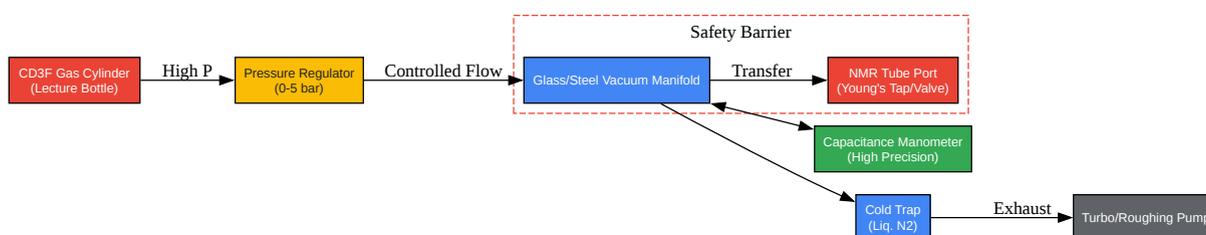
) at moderate pressures:

- : Zero-density limit (intramolecular shielding).
- : Second virial coefficient of shielding (intermolecular interactions).

## Part 3: Hardware & Experimental Setup

### Vacuum Line Manifold

Gas-phase samples must be prepared on a high-vacuum manifold to ensure purity and precise pressure control.



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Figure 1: Vacuum manifold schematic for controlled gas condensation.

## NMR Tube Selection

Standard 5mm thin-wall tubes are unsafe for pressurized gas studies.

- Low Pressure (< 2 atm): J-Young valve NMR tubes (medium wall).

- High Pressure (> 2 atm): Heavy-wall tubes (e.g., Wilmad 522-PP or 524-PP) rated for up to 20-50 atm.
- Valve System: Use PTFE-valved tubes (J-Young or similar) to allow re-opening and pressure adjustment. Do not flame-seal unless absolutely necessary and you are trained in glassblowing under vacuum.

## Part 4: Sample Preparation Protocol

Safety Warning:

is extremely flammable (Flash point < -18°C). All transfers must occur in a fume hood. Wear safety glasses and blast shields when handling pressurized glass.

### Step 1: Volume Calibration

To achieve a specific target pressure (

), you must know the volume of your NMR tube (

) and the manifold section (

).

- Calibrate volumes using gas expansion of a known inert gas (e.g., Argon) from a calibrated bulb.

### Step 2: Calculation (Ideal Gas Law)

Calculate the moles (

) required for the target pressure at probe temperature (

):

During preparation, you will measure pressure

in the manifold volume

at room temperature (

):

[1]

## Step 3: The "Freeze-Pump-Thaw" & Condensation Cycle

- Evacuation: Attach the heavy-wall NMR tube to the manifold. Open the valve and evacuate to Torr.
- Gas Introduction: Close the pump valve. Release into the manifold until is reached.
- Condensation: Immerse the tip of the NMR tube in Liquid Nitrogen (77 K). (Boiling point:  $-78^{\circ}\text{C}$ , Melting point:  $-142^{\circ}\text{C}$ ) will rapidly freeze into a solid at the bottom of the tube.
  - Note: Monitor the pressure gauge. It should drop to near zero as the gas cryopumps into the tube.
- Sealing: Once the manifold pressure is zero, close the PTFE valve on the NMR tube tightly.
- Thawing: CRITICAL SAFETY STEP. Remove the liquid nitrogen. Allow the tube to warm to room temperature slowly behind a blast shield. Do not use a heat gun.[2]

## Part 5: Acquisition Parameters

### Locking Strategy

Gas-phase samples lack the density of solvent required for a stable deuterium lock.

- Option A (Recommended): Run Unlocked. Modern magnets (Bruker Ascend/Agilent) drift  $< 1\text{-}2$  Hz/hour. For 1D experiments, this is negligible.
- Option B (Coaxial Insert): Insert a sealed capillary containing or Acetone- $d_6$  inside the pressure tube. This provides a lock and a chemical shift reference.

## Pulse Sequence & Relaxation

Gas-phase

values are counter-intuitive.

- Low Pressure (0.1 - 1 atm):

is short (10-100 ms) due to efficient Spin-Rotation relaxation.

- Protocol: Use short relaxation delays ( ). High scan rate.

- High Pressure (> 10 atm):

is long (1-5 s).

- Protocol: Use longer relaxation delays ( ).

## Acquisition Table

Parameter	Value / Setting	Rationale
Nucleus	(376 MHz at 9.4T)	High sensitivity, 100% abundance.
Pulse Prog	zg or s2pul	Standard single pulse.
Pulse Angle	30° to 90°	30° preferred for faster repetition at high pressure.
Spectral Width	50 ppm	has a wide chemical shift range vs liquid standards.
Acq. Time (AQ)	1 - 2 sec	Ensure full decay of FID (linewidths can be narrow at high P).
Recycle Delay (D1)	Pressure Dependent	Low P: 0.1s
Scans (NS)	16 - 64	High sensitivity of F means few scans are needed.
Temperature	298 K (Regulated)	Shielding is temperature dependent ( ppm/K).

## Part 6: Data Analysis & Referencing

### Referencing

Internal referencing (e.g., adding TMS gas) is problematic due to intermolecular interactions.

- External Reference: Use the coaxial capillary signal (e.g., Acetone-d6).
- Substitution Method: Run a standard liquid sample (e.g., ) before/after the gas experiment.
- Correction:

Gas phase susceptibility corrections are usually negligible compared to liquids, but critical for high-precision work.

## Linewidth Analysis

Use the linewidth (

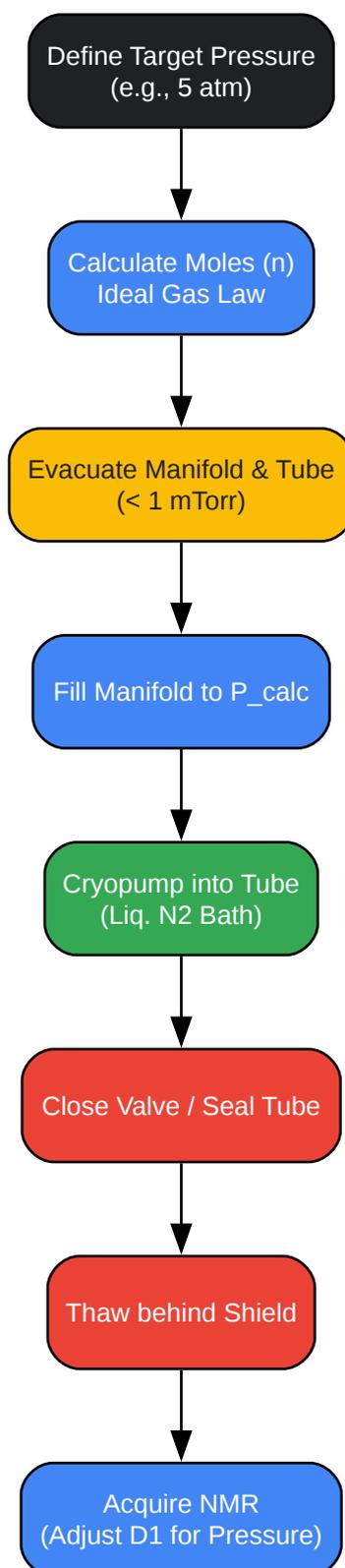
) to estimate

:

Plot

vs. Pressure. An inverse relationship confirms the Spin-Rotation mechanism.

## Part 7: Workflow Diagram



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Figure 2: Step-by-step experimental workflow for gas-phase NMR sample preparation.

## References

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